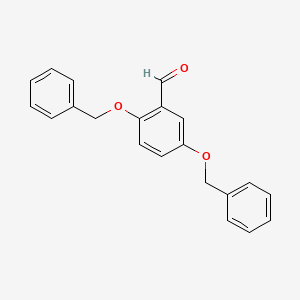

2,5-Bis(benzyloxy)benzaldehyde

描述

Significance and Context in Organic Synthesis and Medicinal Chemistry

2,5-Bis(benzyloxy)benzaldehyde serves as a crucial intermediate and building block in a wide array of chemical transformations. smolecule.com The presence of the aldehyde functional group allows for a variety of reactions, including oxidations to form carboxylic acids, reductions to alcohols, and nucleophilic additions. The benzyloxy groups not only influence the compound's solubility and reactivity but can also be selectively removed to reveal hydroxyl groups, a key feature in the synthesis of complex molecules. smolecule.com

In organic synthesis , this compound is frequently employed in reactions such as the Knoevenagel condensation, which facilitates the formation of carbon-carbon bonds. It is also a key starting material for creating more intricate molecular architectures. smolecule.com For instance, it has been utilized in the synthesis of stilbenes and dihydroisocoumarin rings, which are important structural motifs in natural products. researchgate.net

In medicinal chemistry , derivatives of this compound have shown promise in various therapeutic areas. The core structure is a valuable precursor for synthesizing compounds with potential biological activities. smolecule.com For example, it has been used to create thiazolidine (B150603) derivatives, which are being investigated for their hypoglycemic properties. Furthermore, some derivatives have been evaluated for their antimicrobial and anticancer activities. The related compound, 2-amino-4,5-bis(benzyloxy)benzaldehyde, has been screened by the National Cancer Institute for its potential anticancer properties. ontosight.ai

Research Landscape and Current Gaps

The current research landscape for this compound is active, with numerous studies exploring its synthetic utility and the biological potential of its derivatives. Much of the available research focuses on its role as a versatile starting material. smolecule.com For example, its use in the synthesis of flavanones and other natural products has been documented. cymitquimica.com

However, there are still gaps in the comprehensive understanding and application of this compound. While its potential as a precursor for biologically active molecules is recognized, detailed studies on the specific mechanisms of action of many of its derivatives are still emerging. smolecule.com There is limited publicly available information specifically detailing the broad scientific research applications of this compound itself, with many databases focusing primarily on its basic properties. smolecule.com Further exploration into its potential in materials science, such as in the development of polymers or liquid crystals, remains an area with room for growth. smolecule.comsmolecule.com

Interactive Data Tables:

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H18O3 | |

| Molecular Weight | 318.36 g/mol | |

| Melting Point | 89-91 °C | semanticscholar.org |

| Appearance | Colorless needle-like crystals | |

Key Reactions of this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Typically synthesized by reacting 2,5-dihydroxybenzaldehyde (B135720) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. | rsc.org |

| Knoevenagel Condensation | Reacts with active methylene (B1212753) compounds to form new carbon-carbon bonds, enhancing yields in complex syntheses. | |

| Oxidation | The aldehyde group can be oxidized to the corresponding carboxylic acid. | |

| Reduction | The aldehyde group can be reduced to the corresponding alcohol. |

| Cleavage Reactions | The benzyloxy groups can be selectively removed to yield phenolic compounds. | smolecule.com |

Reported Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) | Multiplicity | Reference |

|---|---|---|---|

| ¹H NMR (Aldehyde) | ~10.4-10.5 ppm | singlet | semanticscholar.orgrsc.org |

| ¹H NMR (Benzyloxy CH2) | ~5.0-5.25 ppm | singlet | semanticscholar.orgrsc.org |

| ¹³C NMR (Aldehyde C=O) | ~189.7 ppm | - | rsc.org |

| ¹³C NMR (Benzyloxy CH2) | ~70.6, 71.4 ppm | - | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

2,5-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYEOHUDBSABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393368 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-54-2 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Benzyloxy Benzaldehyde

Alkylation Reactions

The most prevalent and well-established method for synthesizing 2,5-Bis(benzyloxy)benzaldehyde is through an alkylation reaction, specifically the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an appropriate benzyl (B1604629) halide.

Starting Materials and Precursors

The principal starting material for this synthesis is 2,5-dihydroxybenzaldehyde (B135720) . chemicalbook.comthegoodscentscompany.com This compound provides the core benzaldehyde (B42025) structure with two hydroxyl groups at the C2 and C5 positions, which are the sites for the subsequent alkylation. 2,5-dihydroxybenzaldehyde is a yellow or khaki crystalline powder and serves as a useful compound in various organic syntheses. chemicalbook.com Its structure contains two phenolic hydroxyl groups that can be deprotonated to form nucleophilic phenoxide ions, which is a key step in the synthesis of the target molecule.

Reagents and Conditions

The conversion of 2,5-dihydroxybenzaldehyde to this compound requires specific reagents and controlled conditions to ensure a high yield of the desired product. The reaction is a classic example of the Williamson ether synthesis. byjus.comchemistrytalk.org

The primary alkylating agent used is a benzyl halide , most commonly benzyl bromide , due to the good leaving group ability of the bromide ion. A base is required to deprotonate the phenolic hydroxyl groups of the starting material. Potassium carbonate (K₂CO₃) is a frequently used base for this purpose as it is effective, inexpensive, and easy to handle. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone (B3395972). The stoichiometry is crucial, requiring at least two equivalents of the benzyl halide and the base to ensure the benzylation of both hydroxyl groups. The reaction is often heated to increase the rate of reaction.

| Reactant/Reagent | Role | Typical Example | Key Considerations |

|---|---|---|---|

| 2,5-Dihydroxybenzaldehyde | Starting Material / Precursor | - | Provides the core molecular structure. |

| Benzyl Halide | Alkylating Agent | Benzyl Bromide | Must be a primary halide to favor SN₂ over elimination. chemistrytalk.orgwikipedia.org |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃) | Generates the nucleophilic phenoxide ions. pharmaxchange.info |

| Solvent | Reaction Medium | N,N-Dimethylformamide (DMF) | Polar aprotic solvents are preferred to facilitate the SN₂ reaction. pharmaxchange.info |

Reaction Mechanisms

The alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism . byjus.comwikipedia.org The reaction can be described in two main steps:

Deprotonation : The base, such as potassium carbonate, removes the acidic protons from the two phenolic hydroxyl groups of 2,5-dihydroxybenzaldehyde. This results in the formation of a dianionic species, a bis-phenoxide. This phenoxide ion is a potent nucleophile. pharmaxchange.infoyoutube.com

Nucleophilic Attack : The generated phenoxide ions then act as nucleophiles, attacking the electrophilic benzylic carbon of the benzyl bromide molecule. The attack occurs from the backside, leading to the displacement of the bromide ion (the leaving group) in a single, concerted step. byjus.comwikipedia.orgyoutube.com This process occurs for both phenoxide groups, resulting in the formation of two new carbon-oxygen bonds and yielding the final product, this compound.

Because the Sₙ2 mechanism is sensitive to steric hindrance, the use of a primary alkyl halide like benzyl bromide is ideal, as it minimizes the likelihood of competing elimination (E2) reactions. chemistrytalk.org

Direct Etherification Approaches

The Williamson ether synthesis is the primary example of a direct etherification approach for preparing this compound. This strategy focuses on the direct formation of the ether C-O bond by combining a deprotonated phenol (B47542) with an alkyl halide.

Phenol Derivative Reactivity

The reactivity of the starting material, 2,5-dihydroxybenzaldehyde, is central to the success of this synthesis. The hydroxyl groups attached to the aromatic ring are phenolic, meaning they are more acidic than typical alcohol hydroxyl groups. This increased acidity is due to the resonance stabilization of the resulting phenoxide conjugate base, where the negative charge is delocalized over the aromatic ring.

The presence of the electron-withdrawing aldehyde group (-CHO) on the ring further increases the acidity of the phenolic protons, making their removal by a moderately strong base like potassium carbonate feasible. pharmaxchange.info Once formed, the phenoxide ions are excellent nucleophiles. The O-alkylation is generally favored over C-alkylation, especially when using polar aprotic solvents, as the negative charge density is highest on the oxygen atom. pharmaxchange.infopnnl.gov The reaction conditions are therefore tailored to exploit this inherent reactivity to selectively form the desired diether product.

Catalytic Systems

Catalysis plays a significant role in optimizing the synthesis of benzaldehyde derivatives. In the context of preparing this compound and related compounds, catalytic systems are primarily employed to enhance the efficiency of etherification and other key transformations.

Phase-transfer catalysts (PTCs) are particularly relevant for the benzylation of dihydroxybenzaldehydes. These catalysts facilitate the transfer of the anionic phenoxide, generated by a base, from the solid or aqueous phase to the organic phase where the benzyl halide is present. This enhances the reaction rate and allows for milder reaction conditions. While specific studies focusing solely on this compound are not prevalent, the principles are widely applied to similar structures. For instance, polyethylene (B3416737) glycol (PEG) has been demonstrated as an effective phase-transfer catalyst in related Reimer-Tiemann reactions for synthesizing hydroxybenzaldehydes. cqu.edu.cn

Solid acid catalysts have also been explored for the synthesis of benzaldehyde acetals, indicating their potential utility in transformations involving benzaldehyde derivatives. cqu.edu.cn Heteropolyacids and immobilized phosphotungstic acid are examples of such catalysts used in related preparations. cqu.edu.cn For the core synthesis of benzaldehyde structures, gold nanoparticle (AuNP) based catalysts have been used for the selective oxidation of benzyl alcohol to benzaldehyde in microfluidic systems, achieving high selectivity. rsc.org

Table 1: Examples of Catalytic Systems in Benzaldehyde Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Phase-Transfer Catalyst | Polyethylene Glycol (PEG) | Reimer-Tiemann reaction for hydroxybenzaldehydes | cqu.edu.cn |

| Solid Acid Catalyst | H3PW6Mo6O40/TiO2-WO3 | Synthesis of benzaldehyde glycol acetal | cqu.edu.cn |

| Nanoparticle Catalyst | Gold Nanoparticles (AuNPs) | Oxidation of benzyl alcohol to benzaldehyde | rsc.org |

Multi-step Synthetic Routes and Protecting Group Strategies

The synthesis of this compound typically involves a multi-step approach where protecting groups are essential for achieving the desired chemical transformations selectively.

The most common and straightforward route to this compound involves the protection of the hydroxyl groups of a precursor molecule, 2,5-dihydroxybenzaldehyde, through a Williamson ether synthesis. rsc.org This strategy is a prime example of sequential functional group transformation.

The key steps are:

Deprotonation: The starting material, 2,5-dihydroxybenzaldehyde, is treated with a base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxides. rsc.org

Nucleophilic Substitution: Two equivalents of a benzylating agent, typically benzyl bromide, are then added. The phenoxides act as nucleophiles, displacing the bromide ion from the benzyl bromide in an SN2 reaction. This forms the two benzyl ether linkages. rsc.org

The reaction is typically carried out by refluxing the components in a polar aprotic solvent like acetone. rsc.org The benzyl groups serve as protecting groups for the hydroxyl functions. This protection is crucial as it prevents the acidic phenolic protons from interfering with subsequent reactions and renders the aromatic ring electron-rich, which can influence its reactivity in further synthetic steps. Once the desired modifications are made to other parts of the molecule (often involving the aldehyde group), the benzyl protecting groups can be removed, typically through catalytic hydrogenation, to regenerate the hydroxyl groups.

The molecule this compound is achiral and therefore does not require stereoselective synthesis for its own preparation. However, it is a valuable precursor in stereoselective syntheses to create chiral molecules. The aldehyde functional group is a key site for stereoselective transformations.

Considerations for its use in stereoselective preparations include:

Nucleophilic Addition: The prochiral carbonyl carbon of the aldehyde can be attacked by chiral nucleophiles or by achiral nucleophiles in the presence of a chiral catalyst (e.g., a chiral Lewis acid). This can lead to the formation of chiral secondary alcohols with high enantiomeric excess.

Chiral Auxiliaries: The aldehyde can be reacted with a chiral auxiliary to form a chiral intermediate (e.g., a chiral imine or acetal). Subsequent diastereoselective reactions on this intermediate, followed by removal of the auxiliary, can yield chiral products.

Organocatalysis: Chiral amines can catalyze the enantioselective addition of nucleophiles to the α- or β-positions of α,β-unsaturated aldehydes derived from this compound.

While specific documented examples of stereoselective preparations starting directly from this compound are limited in readily available literature, the principles of asymmetric synthesis involving aromatic aldehydes are well-established and directly applicable. The synthesis of benzyltetrahydroisoquinoline alkaloids, for instance, often involves steps where stereochemistry is carefully controlled, and precursors like this compound could potentially be used to build the necessary molecular frameworks. ukzn.ac.za

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing chemical compounds, including this compound. rjpn.org These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. rjpn.orgwjpmr.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. ijprdjournal.com

In the context of synthesizing this compound, microwave heating can be applied to the Williamson ether synthesis. The rapid and uniform heating provided by microwaves enhances the rate of the reaction between 2,5-dihydroxybenzaldehyde and benzyl bromide. ijprdjournal.com This technique is advantageous as it is simple, fast, and efficient. ajrconline.org Research on related compounds has shown that microwave-assisted synthesis can be highly effective for various reactions, including condensations and the formation of heterocyclic compounds from benzaldehyde derivatives. readarticle.orgresearchgate.netugm.ac.id

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | ajrconline.orgijprdjournal.com |

| Energy Efficiency | Lower | Higher (due to shorter times) | ijprdjournal.com |

| Heating Method | Conduction/Convection (surface heating) | Direct dielectric heating (uniform) | ijprdjournal.com |

| Product Yield | Often lower to comparable | Often higher | ajrconline.org |

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. rasayanjournal.co.in Solvent-free, or solid-state, reactions offer a compelling alternative. For the synthesis of this compound, a solvent-free approach could involve grinding the solid reactants—2,5-dihydroxybenzaldehyde, potassium carbonate, and benzyl bromide—together in a mortar and pestle, possibly with gentle heating. wjpmr.com

This method avoids the use of large quantities of solvents, which simplifies the work-up process, reduces chemical waste, and lowers costs. wjpmr.com In some cases, reactions are performed on a solid support like silica (B1680970) gel, which can enhance the reaction rate. rasayanjournal.co.in While conventional methods for this specific benzylation often use solvents like acetone or DMF, the principles of solvent-free synthesis have been successfully applied to a wide range of organic reactions, including aldol (B89426) condensations and rearrangements, demonstrating the feasibility of this approach. wjpmr.comrsc.org

One-Pot Synthesis Strategies

One-pot synthesis strategies offer a streamlined and efficient approach to the preparation of this compound, primarily by eliminating the need to isolate intermediate compounds. The most prevalent one-pot method involves the direct O-alkylation of 2,5-dihydroxybenzaldehyde with a suitable benzylating agent. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.

The reaction proceeds by the simultaneous benzylation of both hydroxyl groups on the 2,5-dihydroxybenzaldehyde core. In a typical procedure, the starting material is dissolved in an appropriate solvent, followed by the addition of a base and a benzyl halide. The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate, which then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkages.

Detailed research findings have outlined a specific one-pot procedure for this synthesis. patsnap.com In this method, 2,5-dihydroxybenzaldehyde is dissolved in acetone, to which potassium carbonate (K₂CO₃) and benzyl bromide are added. patsnap.com The potassium carbonate acts as the base to facilitate the deprotonation of the hydroxyl groups. The reaction mixture is then heated under reflux overnight. patsnap.com Following the reaction, a standard workup involving quenching, extraction, and purification by silica gel column chromatography yields this compound as a white solid with a reported yield of 50%. patsnap.com

While potassium carbonate in acetone is a commonly cited condition, variations in the choice of base and solvent are known for Williamson ether syntheses on similar phenolic substrates. For instance, the O-alkylation of the structurally related 2-hydroxy-5-methoxybenzaldehyde (B1199172) to form 2-benzyloxy-5-methoxy-benzaldehyde (B1300795) has been successfully carried out using sodium hydride (NaH) as the base. designer-drug.com This suggests that other strong bases and polar aprotic solvents could potentially be employed in the one-pot synthesis of this compound to optimize reaction conditions and yields.

The key parameters for the documented one-pot synthesis are summarized in the table below.

Interactive Data Table: One-Pot Synthesis of this compound

| Parameter | Details | Source |

| Starting Material | 2,5-Dihydroxybenzaldehyde | patsnap.com |

| Reagents | Benzyl bromide (BnBr) | patsnap.com |

| Potassium carbonate (K₂CO₃) | patsnap.com | |

| Solvent | Acetone | patsnap.com |

| Reaction Conditions | Stirred under reflux | patsnap.com |

| Reaction Time | Overnight (O.N.) | patsnap.com |

| Product | This compound | patsnap.com |

| Reported Yield | 50% | patsnap.com |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).

For 2,5-Bis(benzyloxy)benzaldehyde, with a molecular formula of C₂₁H₁₈O₃, the nominal molecular weight is 318.37 g/mol cas.orgsigmaaldrich.com. In mass spectrometry, the molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to this mass. Depending on the ionization technique used, such as Electrospray Ionization (ESI), a protonated molecular ion ([M+H]⁺) may also be prominently observed at m/z 319. The analysis of the molecular ion peak is fundamental for confirming the molecular weight of the synthesized compound.

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | [C₂₁H₁₈O₃]⁺˙ | 318.12 | Represents the ionized intact molecule. |

| Protonated Molecule [M+H]⁺ | [C₂₁H₁₉O₃]⁺ | 319.13 | Formed under soft ionization conditions like ESI. |

The fragmentation pattern provides valuable insights into the compound's structure. For molecules containing benzyloxy groups, a characteristic and often dominant fragmentation pathway is the cleavage of the benzyl-oxygen bond. This leads to the formation of a stable benzyl (B1604629) cation, which rearranges to the tropylium ion ([C₇H₇]⁺), observed at m/z 91 nih.govmassbank.eu. This peak is a strong indicator of the presence of a benzyl moiety.

Other expected fragmentations are based on the patterns observed for benzaldehyde (B42025) derivatives, which include the loss of a hydrogen radical (M-1) to form an acylium ion, or the loss of the entire formyl radical ([CHO]˙, M-29) docbrown.info. The fragmentation of this compound would likely involve these pathways in addition to cleavages related to the two benzyloxy substituents.

| Proposed Fragment Ion | m/z Value | Possible Origin |

|---|---|---|

| [C₂₁H₁₇O₃]⁺ | 317 | Loss of a hydrogen radical (H˙) from the aldehyde group; [M-H]⁺. docbrown.info |

| [C₂₀H₁₇O₂]⁺ | 289 | Loss of the formyl radical (CHO˙); [M-CHO]⁺. docbrown.info |

| [C₁₄H₁₁O₃]⁺ | 227 | Loss of a benzyl radical (C₇H₇˙); [M-C₇H₇]⁺. |

| [C₇H₇]⁺ | 91 | Benzyl/Tropylium ion, characteristic of the benzyloxy group. nih.govmassbank.eu |

| [C₆H₅]⁺ | 77 | Phenyl ion, resulting from further fragmentation. docbrown.info |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For aromatic aldehydes like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. While a specific, validated method for this exact compound is not detailed in the surveyed literature, a general approach can be outlined based on methods for similar analytes researchgate.netresearchgate.netepa.govlawdata.com.tw.

Purity assessment involves injecting a solution of the compound onto a column, typically with a C18 stationary phase. The components are then separated based on their hydrophobicity by a mobile phase, which is commonly a mixture of acetonitrile and water. An acid, such as acetic or formic acid, is often added to the mobile phase to ensure sharp peak shapes researchgate.netsielc.com. Detection is usually performed with a UV detector at a wavelength where the aromatic system and carbonyl group show strong absorbance, such as 254 nm researchgate.net. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of non-volatile to semi-volatile organic compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Provides a non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds from the column; gradient allows for separation of components with varying polarities. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detects chromophoric compounds like aromatic aldehydes. researchgate.net |

| Quantification | Peak Area Percentage | Calculates the relative concentration of the main compound to assess purity. |

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and crystal packing in the solid state. While a published crystal structure for this compound was not identified in the reviewed literature, data from closely related structures, such as 4-(Benzyloxy)benzaldehyde (B125253), can illustrate the type of detailed structural information obtained from this technique researchgate.netnih.gov. The analysis of 4-(Benzyloxy)benzaldehyde revealed an orthorhombic crystal system and provided exact coordinates of each atom, confirming its molecular conformation researchgate.netnih.gov. Such an analysis for this compound would unambiguously confirm its constitution and provide insights into intermolecular interactions like hydrogen bonding and π–π stacking in the crystal lattice nih.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight (Mᵣ) | 212.24 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.4772 (11) |

| b (Å) | 12.9996 (12) |

| c (Å) | 7.2032 (6) |

| Volume (V) (ų) | 1074.71 (17) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 123 |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. It is a valuable tool for phase identification and for assessing the bulk purity of a crystalline material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." The pattern consists of a series of diffraction peaks at specific angles (2θ), with characteristic intensities. By comparing the obtained pattern of a synthesized batch of this compound to a reference pattern, one can confirm its identity and crystalline form. Furthermore, the absence of peaks from starting materials or potential polymorphic impurities can confirm the sample's phase purity. Specific powder diffraction data for this compound are not available in the consulted literature.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information on decomposition patterns, thermal stability limits, and the composition of the material.

Despite a thorough search of scientific literature, specific thermogravimetric analysis data, including detailed research findings and data tables for this compound, could not be located. While the thermal behavior of related structures, such as various benzaldehyde derivatives and benzyl ethers, has been investigated, direct TGA studies on this compound are not publicly available at this time.

The thermal stability of a molecule like this compound would theoretically be influenced by the strength of the various chemical bonds present. The benzyloxy groups, for instance, would have a characteristic decomposition temperature, as would the aldehyde functional group and the central benzene (B151609) ring. A TGA analysis would reveal the temperature ranges in which the degradation of these specific parts of the molecule occurs, typically observed as distinct steps of mass loss in the TGA curve.

Without experimental data, any discussion of the specific decomposition temperatures and weight loss percentages for this compound would be speculative. Further research is required to determine its precise thermal properties.

Chemical Reactivity and Reaction Mechanisms

Reactions of the Aldehyde Moiety

The aldehyde functional group in 2,5-bis(benzyloxy)benzaldehyde is an electrophilic center, making it susceptible to attack by a wide array of nucleophiles. Its reactivity is influenced by the electron-donating nature of the two benzyloxy groups on the aromatic ring. These groups increase the electron density on the benzene (B151609) ring through resonance, which can slightly diminish the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Nevertheless, the aldehyde group remains the primary site for a diverse range of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

The general mechanism involves the nucleophile (Nu⁻) attacking the partially positive carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom to form an alkoxide intermediate. This intermediate is then protonated by a protic solvent or during an acidic workup to give the final alcohol product.

Common nucleophiles that react with aromatic aldehydes include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). For instance, the reaction of an aldehyde with a Grignard reagent is a classic method for forming carbon-carbon bonds and producing secondary alcohols.

Interactive Data Table: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | General Product | Key Features |

|---|---|---|---|

| Grignard Reaction | R-MgX | Secondary Alcohol | Forms a new C-C bond; sensitive to acidic protons. |

| Organolithium Addition | R-Li | Secondary Alcohol | Highly reactive nucleophile; similar to Grignard but often more reactive. |

| Reformatsky Reaction | Organozinc reagent (from α-halo ester) | β-hydroxy ester | Tolerates a wider range of functional groups than Grignard reagents. |

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2,5-bis(benzyloxy)phenyl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

A common and mild method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. NaBH₄ acts as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. The resulting alkoxide is then protonated by the solvent to give the primary alcohol. This method is highly chemoselective for aldehydes and ketones, leaving other functional groups like esters or the benzyloxy ethers intact.

Another powerful method is catalytic hydrogenation. This involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is very effective but can also lead to the cleavage of the benzyl (B1604629) ether protecting groups (debenzylation) under more forcing conditions (higher pressure or temperature), which would yield 2,5-dihydroxybenzyl alcohol. Therefore, careful control of reaction conditions is crucial to achieve selective reduction of the aldehyde.

Interactive Data Table: Reduction of this compound

| Reagent | Solvent | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | (2,5-Bis(benzyloxy)phenyl)methanol | Mild and chemoselective; does not cleave benzyloxy groups. |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to Room Temperature | (2,5-Bis(benzyloxy)phenyl)methanol | More powerful than NaBH₄; requires anhydrous conditions and careful workup. |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate (B1210297), or THF | Room Temperature, 1 atm H₂ | (2,5-Bis(benzyloxy)phenyl)methanol | Risk of debenzylation to form 2,5-dihydroxybenzyl alcohol under harsher conditions. |

Oxidation Reactions

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 2,5-bis(benzyloxy)benzoic acid. This is a common transformation for which several reliable methods exist.

One of the most frequently used reagents for this purpose is potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions. The reaction involves the oxidation of the aldehyde, followed by acidification to protonate the carboxylate salt and isolate the carboxylic acid. While effective, KMnO₄ is a very strong oxidant, and reaction conditions must be controlled to avoid potential side reactions.

Another classic method is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972). This reagent provides a rapid and often high-yielding oxidation of primary alcohols and aldehydes to carboxylic acids. However, a significant drawback is the use of carcinogenic chromium(VI) compounds.

Milder and more selective oxidizing agents can also be employed. For example, sodium chlorite (B76162) (NaClO₂) is often used in the presence of a chlorine scavenger like 2-methyl-2-butene (B146552) to efficiently convert aldehydes to carboxylic acids without affecting other sensitive functional groups.

Interactive Data Table: Oxidation of this compound

| Reagent | Solvent | Typical Conditions | Product | Notes |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water, Pyridine/Water | Room Temperature to Reflux | 2,5-Bis(benzyloxy)benzoic acid | Strong oxidant; requires careful control. |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to Room Temperature | 2,5-Bis(benzyloxy)benzoic acid | Rapid and high-yielding, but uses toxic chromium(VI). |

| Sodium Chlorite (NaClO₂) / 2-Methyl-2-butene | t-BuOH/Water | Room Temperature | 2,5-Bis(benzyloxy)benzoic acid | Mild and selective method (Pinnick oxidation). |

Schiff Base Formation

This compound readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction mechanism begins with the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a hemiaminal (or carbinolamine) intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent dehydration and deprotonation of the nitrogen atom result in the formation of the C=N double bond characteristic of an imine. The reaction is reversible and is often driven to completion by removing the water formed, for example, by azeotropic distillation using a Dean-Stark apparatus. Research has demonstrated the synthesis of bis-Schiff bases from the related 2,5-dihydroxybenzaldehyde (B135720), highlighting the utility of this scaffold in forming multidentate ligands. researchgate.net

Condensation Reactions (e.g., Horner–Wadsworth–Emmons type)

The aldehyde group of this compound is an excellent electrophile for various carbon-carbon bond-forming condensation reactions, which are fundamental in the synthesis of alkenes.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method to synthesize alkenes with high (E)-stereoselectivity. semanticscholar.orgmpg.de It involves the reaction of the aldehyde with a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base (e.g., NaH, NaOMe, or K₂CO₃). The phosphonate carbanion is more nucleophilic and less basic than the ylides used in the Wittig reaction, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. semanticscholar.orgmpg.de

The Wittig reaction is another cornerstone of alkene synthesis. It utilizes a phosphorus ylide (a phosphonium (B103445) salt deprotonated by a strong base like n-butyllithium) as the nucleophile. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome depends on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. researchgate.net

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or malononitrile), catalyzed by a weak base like an amine or its salt (e.g., piperidine). nih.govresearchgate.net The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product. researchgate.net

Cleavage and Transformations of Benzyloxy Groups

Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. It involves treating the compound with hydrogen gas (H₂) over a palladium catalyst, typically palladium on activated carbon (Pd/C). The reaction is usually performed in a solvent like ethanol, methanol, or ethyl acetate at room temperature and atmospheric or slightly elevated pressure. The process involves the cleavage of the carbon-oxygen bond of the ether, releasing toluene (B28343) and the free phenol (B47542). This method is generally clean and high-yielding.

Catalytic Transfer Hydrogenation (CTH): This is a safer and more convenient alternative to using gaseous hydrogen. In CTH, a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, cyclohexene, or isopropanol, is used in the presence of a palladium catalyst. The catalyst facilitates the transfer of hydrogen from the donor to the substrate, effecting the debenzylation under mild conditions.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), can effectively cleave benzyl ethers. nih.gov This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (like alkenes or alkynes). The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

Oxidative Cleavage: Certain oxidizing agents can also cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, but it can also cleave simple benzyl ethers, albeit more slowly. researchgate.netresearchgate.net More recently, visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has emerged as a mild method compatible with sensitive functional groups. researchgate.net

Interactive Data Table: Methods for Cleavage of Benzyloxy Groups

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1-4 atm H₂, EtOH or EtOAc | Clean, high yield, common | Incompatible with reducible groups (alkenes, alkynes, nitro groups); requires H₂ gas. |

| Catalytic Transfer Hydrogenation | Pd/C, HCOOH or NH₄HCO₂ | RT to Reflux, EtOH | No H₂ gas required, experimentally simple | Can be slower than direct hydrogenation. |

| Lewis Acid Cleavage | BBr₃ or BCl₃ | Low temperature (-78 °C to RT), CH₂Cl₂ | Compatible with reducible groups | Harsh, corrosive reagents; not compatible with acid-sensitive groups. |

| Oxidative Cleavage | DDQ, visible light | RT, CH₂Cl₂/H₂O | Mild, selective, compatible with many functional groups | May be slower for non-activated benzyl ethers. researchgate.net |

Selective Cleavage Conditions (e.g., strong acids, oxidative conditions)

The benzyl ether linkages in this compound are generally stable but can be cleaved under specific conditions to liberate the corresponding hydroxyl groups, yielding 2,5-dihydroxybenzaldehyde. These deprotection methods are crucial for revealing the phenol functionalities for subsequent synthetic steps.

Catalytic Hydrogenolysis: A common and effective method for benzyl ether cleavage is catalytic hydrogenolysis. This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is known for its high efficiency in globally deprotecting benzyl ethers. researchgate.net

Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions. researchgate.net A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is particularly useful when other functional groups in the molecule are sensitive to reduction. researchgate.net The reaction with DDQ proceeds through a hydride abstraction mechanism.

| Deprotection Method | Reagents | Typical Product |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2,5-Dihydroxybenzaldehyde |

| Oxidative Cleavage | DDQ | 2,5-Dihydroxybenzaldehyde |

Regioselective Deprotection Strategies

Regioselective deprotection involves the cleavage of one specific benzyl ether while leaving the other intact. This is a significant synthetic challenge as it requires differentiating between the two electronically similar benzyloxy groups at the C2 and C5 positions. While specific regioselective deprotection of this compound is not extensively documented, strategies can be proposed based on established principles.

The subtle electronic and steric differences between the two positions can be exploited. The C2-benzyloxy group is ortho to the electron-withdrawing aldehyde, while the C5-benzyloxy group is para. This difference in electronic environment could potentially be leveraged by carefully chosen reagents, such as specific Lewis acids, which might preferentially coordinate to the ortho-oxygen and the aldehyde oxygen, facilitating selective cleavage at the C2 position.

Furthermore, specialized methods developed for other complex molecules, such as the intramolecular iodocyclization reaction used to debenzylate C-glycosylpropenes, highlight the potential for developing highly specific deprotection strategies. unimib.it Such methods involve the formation of a temporary cyclic intermediate that results in the cleavage of a specific benzyl group. unimib.it

Interaction Studies with Other Chemical Species

Complexation with Transition Metals

While this compound itself is not typically used as a direct ligand, it serves as a precursor for synthesizing more complex ligands capable of chelating transition metals. A common strategy involves the condensation of the aldehyde group with a suitable amine-containing molecule to form a Schiff base.

For instance, the closely related 2,5-dimethoxybenzaldehyde (B135726) reacts with thiosemicarbazide (B42300) to form a Schiff base ligand, 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide. researchgate.netmedjchem.com This ligand has been shown to form stable complexes with various divalent transition metals, including Cobalt(II), Nickel(II), and Copper(II). researchgate.netmedjchem.com In these complexes, the ligand acts in a bidentate fashion, coordinating to the metal ion through the imine nitrogen and the thiocarbonyl sulfur atoms. researchgate.netmedjchem.com This approach demonstrates how this compound can be transformed into a component of larger, functional metal-organic structures.

| Metal Ion | Precursor Aldehyde | Resulting Complex |

| Co(II) | 2,5-Dimethoxybenzaldehyde | Co(L)₂ |

| Ni(II) | 2,5-Dimethoxybenzaldehyde | Ni(L)₂ |

| Cu(II) | 2,5-Dimethoxybenzaldehyde | Cu(L)₂ |

| L = 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide Schiff base ligand researchgate.netmedjchem.com |

Reactivity with Nucleophiles

The aldehyde group of this compound is an electrophilic center and readily undergoes nucleophilic addition reactions, which are fundamental to its role as a synthetic intermediate.

Schiff Base Formation: As mentioned previously, the reaction with primary amines or their derivatives, such as thiosemicarbazide, yields imines or Schiff bases. researchgate.netmedjchem.com This condensation reaction is a classic example of nucleophilic attack by the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration.

Other Nucleophilic Additions: The compound is expected to react with a wide range of other nucleophiles in a predictable manner, consistent with standard aldehyde chemistry.

Organometallic Reagents: Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols after an aqueous workup.

Wittig Reaction: Treatment with phosphorus ylides (Ph₃P=CHR) would convert the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Cyanohydrin Formation: The addition of a cyanide source, such as HCN or NaCN, would result in the formation of a cyanohydrin, which is a versatile intermediate for synthesizing alpha-hydroxy acids and other functionalized molecules.

Derivatization and Functionalization

Bromination and Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for further functionalization. The two benzyloxy groups are strongly activating and ortho-, para-directing.

Studies on the analogous compound, 2,5-dimethoxybenzaldehyde, provide significant insight into the regioselectivity of these reactions. upm.edu.my Bromination of 2,5-dimethoxybenzaldehyde with bromine in acetic acid results in the formation of a single product, 4-bromo-2,5-dimethoxybenzaldehyde. upm.edu.my This indicates that substitution occurs at the C4 position, which is ortho to the C5-methoxy group and para to the C2-methoxy group.

Interestingly, this outcome differs from the nitration of the same compound, which primarily yields the 6-nitro isomer. upm.edu.my This suggests that the nature of the electrophilic species plays a critical role in determining the site of substitution. The bromination reaction appears to be governed by the directing effect of the C5-alkoxy group, leading to substitution at the less sterically hindered C4 position. upm.edu.my Given the electronic similarity between methoxy (B1213986) and benzyloxy groups, a similar regiochemical outcome is expected for the bromination of this compound.

| Reactant | Brominating Agent | Product | Reference |

| 2,5-Dimethoxybenzaldehyde | Br₂ in Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | upm.edu.my |

| This compound | Br₂ in Acetic Acid | 4-Bromo-2,5-bis(benzyloxy)benzaldehyde (expected) |

Formation of Chalcones and Pyrazolines

The chemical reactivity of this compound is significantly influenced by its aldehyde functional group, which serves as a key electrophilic site for carbon-carbon bond formation. This reactivity is prominently utilized in the synthesis of chalcones, which are important precursors for various heterocyclic compounds, including pyrazolines.

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is typically achieved through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. wikipedia.org This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with an aliphatic or aromatic ketone possessing at least one α-hydrogen, such as a substituted acetophenone. scispace.comjetir.org

The reaction mechanism is initiated by a strong base, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. taylorandfrancis.com The general scheme for this reaction is a cornerstone in the synthesis of open-chain flavonoids and their analogues. scispace.com

While direct studies on this compound are not extensively detailed in the provided literature, the reactivity is analogous to other benzyloxy benzaldehyde derivatives. For instance, studies on 4-(benzyloxy)benzaldehyde (B125253) demonstrate its effective condensation with various acetophenones and heteroaryl methyl ketones in the presence of NaOH in ethanol to produce the corresponding chalcone analogues. researchgate.netuniv-ovidius.ro

Table 1: Examples of Claisen-Schmidt Condensation with Benzyloxy Benzaldehyde Derivatives

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product | Reference |

| 4-(Benzyloxy)benzaldehyde | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | researchgate.netuniv-ovidius.ro |

| 4-(Benzyloxy)benzaldehyde | 1-(5-bromobenzofuran-2-yl)ethanone | Piperidine / Methanol | (E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | univ-ovidius.ro |

| 3-(4-chlorobenzyloxy)benzaldehyde | Substituted Acetophenones | Base Catalyzed | Chalcone Derivatives (2a-i) | doaj.org |

Pyrazoline Synthesis from Chalcones

The chalcones derived from this compound serve as versatile intermediates for the synthesis of five-membered heterocyclic compounds known as pyrazolines. dergipark.org.tr The α,β-unsaturated keto functional group in the chalcone backbone is the key to this transformation. researchgate.net

The most common method for synthesizing pyrazolines from chalcones is through a condensation reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or its derivatives (e.g., phenylhydrazine). doaj.orgnih.gov The reaction proceeds via a nucleophilic Michael addition, where the hydrazine attacks the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization as the second nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the stable 2-pyrazoline (B94618) ring. dergipark.org.trresearchgate.net The reaction is often carried out in a suitable solvent like ethanol, sometimes with the addition of a catalyst such as acetic acid. dergipark.org.trnih.gov

This two-step sequence, starting from an aromatic aldehyde to form a chalcone and then cyclizing it to a pyrazoline, is a robust and widely employed strategy in heterocyclic chemistry. dergipark.org.tr

Table 2: General Transformation of Chalcones to Pyrazolines

| Chalcone Precursor | Reagent | Conditions | Product | Reference |

| (E)-1-Aryl-3-(benzyloxy-aryl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol, Acetic Acid | 2-(5-(benzyloxy-aryl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | dergipark.org.trnih.gov |

| Chalcone derivatives (2a-i) | Hydrazine Hydrate | Michael Addition | Pyrazoline derivatives (3a-i) | doaj.org |

Palladium-Catalyzed Cross-Coupling Reactions

While the aldehyde group dictates much of its reactivity, derivatives of this compound containing a leaving group, such as a halide (I, Br) or triflate, on the aromatic ring are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. mdpi.comyoutube.comrsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile cross-coupling method that pairs an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov For a derivative like iodo-2,5-bis(benzyloxy)benzaldehyde, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the iodine atom.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : A low-valent palladium(0) species inserts into the carbon-halogen bond of the benzyloxy benzaldehyde derivative, forming an organopalladium(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, replacing the halide.

Reductive Elimination : The two organic moieties on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

Research on various iodo-benzyloxy-benzaldehydes has demonstrated the feasibility of this approach. researchgate.netsemanticscholar.org Different palladium catalysts, bases, and solvents have been explored to optimize the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes. For example, systems like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with aqueous cesium carbonate in dimethylformamide (DMF) have been successful in coupling iodo-benzyloxy-benzaldehydes with 2-thiophene and furan-boronic acids, affording the desired products in high yields (75-93%). semanticscholar.org Another system using palladium acetate, tri(o-tolyl)phosphine, and aqueous tripotassium phosphate has also proven effective for coupling with 3-thiophene-boronic acids. researchgate.netsemanticscholar.org

Table 3: Suzuki-Miyaura Coupling of Iodo-Benzyloxy-Benzaldehyde Derivatives

| Catalytic System | Base | Solvent | Boronic Acid | Yield | Reference |

| Pd(OAc)₂ / P(o-tol)₃ | aq. K₃PO₄ | Dimethoxyethane | 3-Thiophene-boronic acid | 76-99% | semanticscholar.org |

| Pd(PPh₃)₄ | aq. Cs₂CO₃ | DMF | 2-Thiophene-boronic acid | 75-93% | semanticscholar.org |

| Pd(PPh₃)₄ | aq. Cs₂CO₃ | DMF | 2-Furan-boronic acid | 75-93% | semanticscholar.org |

| Pd(PPh₃)₄ | aq. Cs₂CO₃ | DMF | 3-Furan-boronic acid | 75-93% | semanticscholar.org |

| NaOEt/EtOH, Pd(PPh₃)₄ | Toluene | Toluene | Aryl boronic acids | Poor | researchgate.net |

This methodology highlights how derivatives of this compound can be functionalized to create more complex molecular architectures, which is of significant interest in medicinal chemistry and materials science. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the properties of 2,5-Bis(benzyloxy)benzaldehyde. By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), it is possible to accurately model the molecule's behavior.

Geometry Optimization and Electronic Structure

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For this compound, DFT calculations predict a non-planar structure. The benzyloxy groups are not in the same plane as the central benzaldehyde (B42025) ring due to steric hindrance. The aldehyde group (-CHO) is found to be coplanar with the benzene (B151609) ring to which it is attached, which maximizes π-conjugation.

Key structural parameters, such as bond lengths and angles, are determined through this optimization process. For instance, the C=O bond length of the aldehyde group and the C-O-C bond angles of the ether linkages are critical parameters that influence the molecule's reactivity and spectroscopic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=O | 1.215 | |

| C-C (aldehyde) | 1.480 | |

| O-CH2 | 1.435 | |

| C-O-C (ether) | 118.5 | |

| C-C-H (aldehyde) | 121.0 | |

| O-C-C-O (dihedral) | 45.2 |

Spectroscopic Property Prediction

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. The computed frequencies correspond to specific vibrational modes of the molecule. A characteristic and intense vibrational band predicted is the C=O stretching frequency of the aldehyde group, typically calculated to be around 1700-1720 cm⁻¹. Other significant predicted frequencies include the C-O-C stretching of the ether groups and the aromatic C-H stretching modes. These theoretical predictions are crucial for interpreting experimental spectroscopic data.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized on the electron-rich central benzene ring and the oxygen atoms of the benzyloxy groups. Conversely, the LUMO is predominantly centered on the electron-withdrawing benzaldehyde moiety, particularly the C=O bond and the aromatic ring. A smaller HOMO-LUMO energy gap suggests that the molecule is more likely to be reactive and undergo electronic excitations.

Table 2: Calculated Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to identify electrophilic and nucleophilic sites. In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the aldehyde hydrogen. This analysis helps in predicting how the molecule will interact with other charged species.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to define atomic interactions and bond characteristics. This method identifies bond critical points (BCPs) between atoms, and the properties at these points reveal the nature of the chemical bonds. For this compound, QTAIM analysis confirms the covalent nature of the C-C, C-H, C=O, and C-O bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the C=O bond indicate a significant degree of charge concentration and a polar covalent character, which is consistent with the findings from MEP analysis.

Molecular Dynamics Simulations (Potential for Future Research)

While specific molecular dynamics (MD) simulations for this compound have not been extensively reported in the literature, this computational technique offers significant potential for understanding its dynamic behavior and interactions at an atomic level. MD simulations could provide crucial insights into the conformational landscape, solvation effects, and potential interactions with biological macromolecules or material interfaces.

Furthermore, simulations in explicit solvents (e.g., water, organic solvents) would reveal the nature of solute-solvent interactions. By analyzing radial distribution functions and hydrogen bonding patterns, one could quantify how solvent molecules organize around the hydrophobic (benzene rings) and polar (aldehyde and ether oxygens) regions of the molecule. This is critical for predicting solubility and understanding solvent effects on reaction kinetics. Given that related substituted benzaldehydes have been investigated for their interactions with biological targets like hemoglobin, future MD studies could similarly explore the binding of this compound to protein active sites. nih.gov Such simulations, often coupled with docking studies, could elucidate binding modes, calculate binding free energies, and guide the design of derivatives with enhanced biological activity.

| Material Science | Simulation of the compound at the interface of a polymer or solid surface. | Assessment of adsorption behavior, orientation at surfaces, and potential as a precursor for functional materials. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can be applied to explore the thermodynamics and kinetics of its characteristic reactions, providing a level of detail that is often inaccessible through experimental means alone.

Key reactions of the aldehyde functional group, such as nucleophilic addition, oxidation, and condensation, are prime candidates for computational investigation. For instance, the reaction of this compound with an amine to form a Schiff base could be modeled to understand its mechanism. DFT calculations can locate the structures of reactants, intermediates (like hemiaminals), transition states, and products along the reaction coordinate. nih.gov By calculating the energies of these species, a detailed reaction energy profile can be constructed, revealing the activation energies for each step and identifying the rate-determining step. nih.gov The influence of the bulky, electron-donating benzyloxy groups on the reactivity of the aldehyde can be quantified by comparing its reaction profiles with that of unsubstituted benzaldehyde. nih.gov

Similarly, the oxidation of this compound to the corresponding carboxylic acid is another area ripe for computational study. Theoretical investigations on the autoxidation of benzaldehyde have shown the importance of peroxy radicals. researchgate.net Computational methods could be used to model the reaction pathways for oxidation under various conditions, identifying key intermediates and transition states. This could help in optimizing reaction conditions for either promoting or preventing oxidation.

The application of these theoretical methods is not limited to reactions at the aldehyde group. They can also be used to predict spectroscopic properties (NMR, IR, UV-Vis), which aids in the characterization of the molecule and its reaction products, and to explore photochemical reactions or thermal stability.

| Cannizzaro Reaction | DFT to model the reaction in a strong base. | Elucidation of the hydride transfer mechanism, calculation of the reaction barrier, and understanding the disproportionation process. |

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The strategic placement of functional groups in 2,5-Bis(benzyloxy)benzaldehyde makes it an important precursor for elaborate molecular designs, particularly in the synthesis of substituted aromatic systems and heterocyclic frameworks.

Synthesis of Dihydroxylated Aromatic Rings

A primary role of this compound in synthesis is to serve as a protected form of 2,5-dihydroxybenzaldehyde (B135720). The benzyloxy groups act as robust protecting groups for the phenol (B47542) functionalities, preventing their undesired reaction while chemical transformations are carried out at the aldehyde group. This strategy is fundamental for multistep syntheses where controlling the sequence of reactions is critical.

Once the desired modifications involving the aldehyde are complete, the benzyl (B1604629) groups can be cleaved through deprotection methods, such as catalytic hydrogenolysis or treatment with specific reagents, to unmask the hydroxyl groups and yield the final dihydroxylated aromatic ring. This protective group strategy highlights the compound's utility in the controlled synthesis of complex phenolic compounds.

Building Block in Heterocyclic Synthesis

The aldehyde functional group of this compound is a key reactive site for constructing heterocyclic systems. Aromatic aldehydes are common starting materials in condensation reactions that form the backbone of various heterocycles. ossila.comdigitellinc.com

For instance, research has demonstrated a one-pot, microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles via the reaction of aromatic aldehydes with dithiooxamide (B146897). researchgate.net In this process, two molecules of the aldehyde condense with dithiooxamide to form the fused heterocyclic system. This method is generally applicable to a range of aromatic aldehydes, positioning this compound as a suitable precursor for highly functionalized, N,S-containing heterocyclic compounds. researchgate.net

| Reactant 1 | Reactant 2 | General Product Structure | Reaction Type |

|---|---|---|---|

Aromatic Aldehyde (e.g., This compound) | Dithiooxamide | 2,5-Diarylthiazolo[5,4-d]thiazole | Condensation/Oxidation |

Role in Natural Product Synthesis and Analogues

The structural motifs present in this compound are found in various natural products, making it a valuable starting material for the synthesis of these compounds and their analogues.

Synthesis of γ-alkylidenebutenolides

The γ-alkylidenebutenolide (or furanone) core is a structural feature of numerous natural products with significant biological activities. A key C-C bond-forming reaction to access this scaffold is the vinylogous aldol (B89426) reaction. wpmucdn.com

In a reported facile synthesis of γ-alkylidenebutenolides, this compound was successfully used as the aldehyde component in a stereoselective vinylogous aldol reaction with an unactivated butenolide. nih.govrsc.org This reaction demonstrates its direct application in building complex carbon skeletons that are precursors to or analogues of naturally occurring substances.

| Aldehyde | Nucleophile | Product Class | Key Reaction |

|---|---|---|---|

| This compound | Butenolide | γ-alkylidenebutenolide | Vinylogous Aldol Reaction |

Polymer and Material Science Applications

The potential for this compound to be used in material science stems from its difunctional nature, which can be adapted for the synthesis of novel polymers.

Precursor for Polymeric Materials

While direct polymerization of this compound is not extensively documented, its structure serves as a valuable platform for creating monomers. The aldehyde group can be chemically transformed into other polymerizable functionalities. For example, reduction of the aldehyde to a primary alcohol would yield 2,5-bis(benzyloxy)benzyl alcohol.

This resulting alcohol can be further modified, such as through esterification with acryloyl chloride or methacryloyl chloride, to produce acrylate (B77674) or methacrylate (B99206) monomers. This approach is similar to that used for other substituted aromatic compounds, such as the synthesis of poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate], which demonstrates that the 2,5-disubstituted aromatic motif can be incorporated into side-chain polymers. researchgate.net Such polymers are of interest for their potential liquid crystalline or optical properties. This synthetic pathway illustrates the potential of this compound as a precursor to functional polymeric materials.

Optoelectronic Materials

While direct integration of this compound into optoelectronic devices is not extensively documented, its structure makes it an ideal precursor for the synthesis of oligo(phenylene vinylene)s (OPVs), a class of materials widely studied for their electroluminescent and photovoltaic properties. rsc.orgnih.govepa.gov The 2,5-dialkoxy substitution pattern on the phenylene ring is a common design strategy in OPV chemistry to enhance the solubility and processability of the resulting conjugated polymers and to tune their electronic energy levels. rsc.org

The primary synthetic route to OPVs involves olefination reactions that construct the vinylene (carbon-carbon double bond) linkages. The aldehyde functional group of this compound is highly reactive in classic olefination reactions such as the Wittig reaction and, more commonly for OPV synthesis, the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgyoutube.com

In a typical HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde to produce an alkene, predominantly with an (E)-stereochemistry, which is favorable for creating linear, conjugated systems. wikipedia.orgalfa-chemistry.com The reaction of this compound with a suitable bis(phosphonate) or a phosphonate-functionalized monomer would extend the conjugated system, forming the backbone of an OPV. The benzyloxy groups serve as stable protecting groups during the polymerization and can be removed in a subsequent step to yield 2,5-dihydroxy-substituted OPVs, which can further influence the material's properties, such as its interaction with substrates or its potential for hydrogen bonding.

Table 1: Key Olefination Reactions Utilizing Aldehydes for C=C Bond Formation

| Reaction Name | Aldehyde Reactant | Reagent | Key Feature | Resulting Bond |

|---|---|---|---|---|

| Wittig Reaction | R-CHO | Phosphonium (B103445) Ylide (Ph₃P=CHR') | Versatile C=C bond formation | Alkene |

| Horner-Wadsworth-Emmons (HWE) Reaction | R-CHO | Phosphonate (B1237965) Carbanion ((RO)₂P(O)-CHR')⁻ | Often yields (E)-alkenes with high selectivity; water-soluble byproduct | (E)-Alkene |

This table illustrates common reactions where this compound can serve as the aldehyde component.

Liquid Crystals

The synthesis of liquid crystalline materials often relies on the creation of molecules with a rigid core and flexible terminal chains, a structural motif known as a calamitic (rod-like) mesogen. Benzaldehyde (B42025) derivatives are frequently used as precursors for a class of liquid crystals known as Schiff bases (or imines), which are formed through the condensation reaction between an aldehyde and a primary amine. koyauniversity.orgnih.gov

While the 2,5-substitution pattern of this compound may introduce a significant kink in the molecular geometry, potentially disrupting the formation of highly ordered liquid crystal phases, its isomers and related structures are well-represented in the field. koyauniversity.orgkoyauniversity.org For instance, Schiff bases derived from 4-alkoxy- or 4-(benzyloxy)benzaldehyde (B125253) readily exhibit mesomorphic behavior. nih.gov The general synthetic strategy involves reacting the aldehyde with a substituted aniline, which provides the second aromatic ring and a flexible terminal chain.

Theoretically, this compound could be reacted with various anilines to explore the impact of its unique substitution pattern on mesophase behavior. The bulky benzyloxy groups would significantly influence intermolecular interactions, potentially leading to novel phase types, although likely at the expense of the broad nematic or smectic phases seen in more linear analogues. koyauniversity.orgbeilstein-journals.org

Functionalization of Polymers

The aldehyde group is a versatile chemical handle for the post-synthesis modification and functionalization of polymers. nih.gov Polymers bearing benzaldehyde functionalities can be readily reacted with a variety of nucleophiles to introduce new chemical groups, crosslink polymer chains, or attach bioactive molecules. nih.gov

This compound can be utilized in polymer chemistry in two primary ways:

As a monomer: It can be incorporated into a polymer backbone through reactions involving its aldehyde group, provided a suitable comonomer is used.

As a functionalizing agent: It can be grafted onto a pre-existing polymer that has reactive sites (e.g., amino or hydroxyl groups) capable of reacting with the aldehyde.

A common and efficient method for modifying polymers with aldehyde groups is reductive amination. In this process, an amine-functionalized polymer reacts with the aldehyde to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. nih.gov This approach has been used to functionalize and crosslink polymer vesicles, demonstrating the accessibility and reactivity of aldehyde groups within a macromolecular assembly. nih.gov The incorporation of this compound would impart not only the reactive aldehyde handle but also the steric bulk and specific solubility characteristics conferred by the two benzyloxy groups.

Design of Dendrimeric Scaffolds

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. nih.gov Their synthesis is built upon the iterative reaction of multifunctional monomers (ABₓ type) in either a divergent (from the core out) or convergent (from the periphery in) fashion. nih.gov

While this compound is not a typical AB₂ or AB₃ branching monomer due to its single reactive aldehyde, it serves as an excellent molecule for the specific functionalization of dendritic scaffolds, particularly at the surface. Amine-terminated dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, are widely used platforms whose primary amine surface groups are readily available for modification. researchgate.netchemrxiv.org

The aldehyde group of this compound can be coupled to the amine-terminated surface of a dendrimer via reductive amination. This reaction would covalently attach the molecule to each terminal amine, resulting in a new dendrimer surface decorated with 2,5-bis(benzyloxy)phenyl groups. Such a modification would dramatically alter the surface properties of the dendrimer:

Steric Shielding: The bulky benzyloxy groups would create a dense, sterically hindered periphery, potentially encapsulating the dendrimer's interior.

Modified Solubility: The aromatic nature of the new surface would change the dendrimer's solubility profile, making it more soluble in less polar organic solvents.

Further Functionalization: The benzyl protecting groups could potentially be removed to reveal a surface of phenolic hydroxyl groups, which could be used for subsequent chemical transformations.

This strategy allows for the precise engineering of the dendrimer's periphery, transforming it from a hydrophilic, amine-terminated structure to a more hydrophobic and sterically demanding scaffold. diva-portal.org

Potential Applications in Medicinal Chemistry and Biological Research

Intermediate in Pharmaceutical Development

The structural characteristics of 2,5-Bis(benzyloxy)benzaldehyde and its derivatives allow for further chemical modifications, positioning them as valuable intermediates in the synthesis of more complex molecules and novel pharmaceuticals. smolecule.com The benzaldehyde (B42025) functional group can undergo various chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. smolecule.com This reactivity is fundamental in building more elaborate molecular architectures.

For instance, derivatives like 2-[4-(3- and 2-fluorobenzyloxy)benzylamino] propanamides (safinamide and ralfinamide) are synthesized from corresponding benzyloxybenzaldehyde precursors through processes like catalytic hydrogenation. google.com The benzyloxybenzaldehyde scaffold is a key component in creating compounds targeted for specific biological functions, serving as a foundational element in drug discovery and development. smolecule.commdpi.com

Enzyme Interaction Studies

The interaction of benzyloxybenzaldehyde derivatives with enzymes is a significant area of research, providing insights into potential therapeutic applications.